2-Methoxycyclohepta[d]imidazole
Description
Structure
3D Structure
Properties
CAS No. |
1009-24-1 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methoxycyclohepta[d]imidazole |
InChI |
InChI=1S/C9H8N2O/c1-12-9-10-7-5-3-2-4-6-8(7)11-9/h2-6H,1H3 |
InChI Key |
RSTCFFCDNAHPBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxycyclohepta D Imidazole and Analogous Cyclohepta D Imidazole Scaffolds
Direct Synthesis Approaches for 2-Methoxycyclohepta[d]imidazole
Direct synthesis approaches typically involve the sequential construction of the target molecule, either by forming the imidazole (B134444) ring onto a pre-existing seven-membered carbocycle or by functionalizing a completed cyclohepta[d]imidazole skeleton.
Cyclization Reactions for the Formation of the Imidazole Ring on a Cycloheptatrienone Core
A fundamental strategy for constructing fused imidazoles involves the cyclization of appropriate precursors on a carbocyclic core. For the cyclohepta[d]imidazole system, this would conceptually begin with a cycloheptatrienone derivative bearing adjacent amino groups or their equivalents. The classical synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) (the Debus synthesis), or the reaction of a 1,2-diamine with an aldehyde or carboxylic acid.
Adapting this to the target scaffold, a hypothetical pathway would involve the reaction of a 1,2-diaminocycloheptatriene with a suitable one-carbon source, such as an orthoester or a carboxylic acid derivative, often activated by acid or heat to facilitate the cyclization and subsequent dehydration to form the aromatic imidazole ring. nih.gov The intramolecular cyclization of intermediates is a critical step in forming the fused ring system. researchgate.net For instance, an α-imino amide formed in situ from an amino amide and an orthoester can cyclize to form an imidazol-4-one. nih.gov Similarly, base-mediated conditions can promote the cyclization of N-vinyl-1H-imidazole with π-deficient compounds to yield various fused-imidazole systems. znaturforsch.com
Functionalization of Existing Cyclohepta[d]imidazole Skeletons (e.g., methoxylation)
An alternative to de novo ring construction is the modification of a pre-synthesized cyclohepta[d]imidazole core. To obtain the 2-methoxy derivative, one could start with a cyclohepta[d]imidazole that is functionalized at the 2-position with a suitable leaving group, such as a halogen (e.g., 2-chlorocyclohepta[d]imidazole) or a thiol group.
The synthesis could proceed via the corresponding 2-hydroxycyclohepta[d]imidazole (or its tautomeric imidazolone (B8795221) form). This intermediate could then be converted to the 2-chloro derivative using a standard chlorinating agent like phosphoryl chloride (POCl₃). Subsequent nucleophilic substitution with sodium methoxide (B1231860) in a suitable solvent such as methanol (B129727) or DMF would yield the desired this compound. This type of functional group interconversion is a common strategy in heterocyclic chemistry.
Precursor Chemistry for Fused Cyclohepta[d]imidazole Systems (e.g., utilizing hinokitiol (B123401) analogues)
The choice of starting materials is crucial for an efficient synthesis. Hinokitiol (β-thujaplicin) is a natural tropolone, a class of compounds characterized by a seven-membered cycloheptatrienone ring. Analogues of hinokitiol are valuable precursors for building the cyclohepta[d]imidazole scaffold.
For example, a synthetic route to a key precursor, 6-bromo-2-methoxycyclohepta-2,4,6-trien-1-one, has been developed. google.com This method involves treating 7,7-dibromo-3-methoxybicyclo[4.1.0]hept-3-en-2-one with a Brønsted base to induce ring expansion and formation of the methoxy-substituted cycloheptatrienone core. google.com This tropolone-like precursor, containing a ketone and an adjacent methoxy (B1213986) group on the seven-membered ring, is primed for the construction of the fused imidazole ring. Condensation with an appropriate nitrogen-containing reagent, such as formamidine (B1211174) or cyanamide, could then be employed to build the imidazole moiety, leading to the cyclohepta[d]imidazole system.
Multicomponent Reaction Strategies in Imidazole Synthesis Applicable to Fused Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.netbohrium.com These strategies are highly applicable to the synthesis of complex heterocyclic systems like fused imidazoles. researchgate.netnih.gov
One-Pot Condensation Approaches
One-pot condensation reactions are a hallmark of MCRs and provide a powerful tool for assembling fused imidazoles. bohrium.com These reactions avoid the isolation of intermediates, saving time and resources. researchgate.net A general and adaptable method for synthesizing substituted imidazoles is the three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate, often under microwave irradiation or with a catalyst to improve efficiency. bohrium.com
To apply this to the target system, one could envision using a cycloheptane-1,2-dione as the dicarbonyl component. In a one-pot reaction with an appropriate aldehyde and an ammonia source, this could theoretically lead to a cyclohepta[d]imidazole core, which could then be further functionalized. Another powerful MCR is the isocyanide-based van Leusen reaction, which can be used to construct the imidazole ring from an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) reagent. rsc.org Tandem reactions, such as a coupling followed by a condensation cyclization, represent another sophisticated one-pot strategy for building fused imidazole systems. nih.gov
Catalyst-Mediated Synthetic Routes
The efficiency and selectivity of MCRs are often significantly enhanced by catalysts. Various catalytic systems, including those based on transition metals and organocatalysts, have been developed for the synthesis of fused imidazoles. rsc.org Copper catalysts, for instance, are widely used. A Cu(II) catalyst has been shown to be effective in the Mannich-base type synthesis of imidazole derivatives. nih.gov Copper can also mediate [3+2] cycloaddition reactions to furnish multisubstituted imidazoles. organic-chemistry.org
Palladium catalysts enable powerful cross-coupling and annulation sequences for imidazole synthesis. acs.org For example, a palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized nitriles provides a single-step route to imidazoles and oxazoles. acs.org Other metals like Rhodium, Gold, and Silver have also been employed to catalyze the formation of imidazole rings through reactions involving carbenoid intermediates or domino cyclizations. organic-chemistry.orgrsc.org The development of novel catalyst systems, including dual catalytic approaches, continues to expand the scope and efficiency of these synthetic routes for creating diverse fused imidazole structures. rsc.org
| Catalyst System | Reactants | Reaction Type | Fused System Example | Reference |
| Cu(phen)Cl₂ | Imidazole, benzylidene hydrazine, aldehyde | Mannich base reaction | Imidazole derivatives | nih.gov |
| CuI / Et₃N | N-propargylamines, terminal alkynes, N-sulfonyl azides | One-pot, two-step, three-component reaction | Tetrasubstituted imidazoles | rsc.org |
| Pd(OAc)₂ | Aromatic carboxylic acids, aliphatic nitriles | Decarboxylative addition/cyclization | Substituted imidazoles | acs.org |
| InCl₃ | o-Azidobenzaldehydes, α-diketones, N-propargylamines, NH₄OAc | One-pot four-component reaction | Diazepine-fused imidazoles | rsc.org |
| Au/Ag dual catalysis | N-Tosylhydrazones, α,β-unsaturated acids, amines | Three-component domino cyclization | 4H-imidazo-oxadiazin-4-ones | rsc.org |
| Imidazole | Malononitrile, aldehyde, various nucleophiles | Organocatalytic multicomponent reaction | Functionalized 2-amino-4H-chromenes | rsc.org |
Organo-catalysis
Organo-catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including imidazole derivatives. rsc.orgresearchgate.net These reactions utilize small organic molecules as catalysts, offering an alternative to metal-based catalysts. maynoothuniversity.ie For instance, imidazole itself can act as an organocatalyst in multicomponent reactions to produce a diverse range of functionalized molecules. rsc.orgias.ac.in The use of organocatalysts like 3-picolinic acid and L-proline triflate has been reported for the efficient, one-pot synthesis of trisubstituted and tetrasubstituted imidazoles. researchgate.net These methods are often praised for their operational simplicity, cost-effectiveness, and high yields. researchgate.net
Metal-catalyzed Reactions
Metal-catalyzed reactions are a cornerstone of modern organic synthesis and have been applied to the formation of imidazole rings. While specific examples for this compound are not prevalent in the provided results, the general synthesis of imidazoles often employs metal catalysts. These reactions can involve various transition metals that facilitate the necessary bond formations for creating the imidazole ring structure. For example, the synthesis of trisubstituted imidazoles can be achieved using catalysts like NiCoFe2O4 nanoparticles under solvent-free conditions. researchgate.net
Heterogeneous Catalysis
Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. In the context of imidazole synthesis, various solid-supported catalysts have been developed. For example, imidazole anchored to a silica (B1680970) matrix has been shown to be an effective heterogeneous catalyst for certain cycloaddition reactions. cardiff.ac.uk Another approach involves the use of Cr2O3 nanoparticles as a reusable catalyst for the synthesis of polysubstituted imidazoles under microwave irradiation in water, highlighting a green and efficient method. researchgate.net The use of ZnO nanoparticles has also been reported for the synthesis of benzimidazole (B57391) derivatives, demonstrating high yields and short reaction times. researchgate.net
Solvent-Free and Green Chemistry Approaches
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. researchgate.net This includes the use of green solvents, solvent-free conditions, and biocatalysis. nih.govresearchgate.net
For the synthesis of imidazole derivatives, several green approaches have been reported. One such method involves a one-pot, three-component condensation reaction using lemon juice as a natural, biodegradable, and inexpensive biocatalyst. researchgate.netscispace.com This reaction, conducted in ethanol, offers benefits such as short reaction times, easy work-up, and good yields. scispace.com
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. orientjchem.org The Debus-Radziszewski synthesis, a classic method for imidazole formation, has been optimized using microwave irradiation, leading to a more efficient and eco-friendly process. orientjchem.org Furthermore, solvent-free syntheses of substituted imidazoles have been achieved using various catalysts, including antimony(III) chloride supported on silica gel under ultrasound irradiation. mdpi.com The use of water as a solvent, when feasible, is also a key aspect of green chemistry in imidazole synthesis. nih.gov
| Catalyst/Method | Reactants | Conditions | Yield | Reference |
| Lemon Juice | Benzil, Aromatic Aldehydes, Ammonium Acetate | Ethanol, 50°C | Good | scispace.com |
| Microwave Irradiation | 1,2-dicarbonyl, Aldehyde, Ammonium Acetate | Optimized power and time | >70% | orientjchem.org |
| Cr2O3 Nanoparticles | Aromatic Aldehydes, Benzil, Ammonium Acetate | Microwave, Water | 60-87% | researchgate.net |
| ZnO Nanoparticles | o-phenylenediamine, Aromatic Aldehydes | - | High | researchgate.net |
| Imidazole on Silica | Epoxides, CO2 | Solvent-free, 343-403 K, 0.6 MPa CO2 | Near quantitative | cardiff.ac.uk |
Derivatization Strategies for Cyclohepta[d]imidazole Systems
Once the core cyclohepta[d]imidazole scaffold is synthesized, further functionalization can be achieved through various derivatization strategies. These modifications are essential for tuning the properties of the molecule for specific applications.
Nucleophilic Substitution Reactions in Halo-Cyclohepta[d]imidazoles (e.g., at C-2 position)
Halogenated imidazoles are valuable intermediates for further chemical transformations due to their susceptibility to nucleophilic substitution reactions. rsc.orgpsu.edu The reactivity of haloarenes, including halogenated imidazoles, towards nucleophiles can be influenced by factors such as the position of the halogen and the presence of other substituents on the ring. aakash.ac.ingeeksforgeeks.org
In the case of halogenoimidazoles, nucleophilic substitution typically occurs at the C-2 position. For example, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with various nucleophiles, such as alkane or arenethiolates and sodium isopropoxide, resulting in the displacement of the bromine atom at the C-2 position. rsc.orgpsu.edu This provides a versatile method for introducing a variety of functional groups at this specific site. The presence of electron-withdrawing groups on the imidazole ring can further activate the halogen for nucleophilic displacement. aakash.ac.in
Reaction with Halogenating Agents on Cycloheptatrienone Precursors
The synthesis of halogenated cyclohepta[d]imidazoles can also be approached by reacting cycloheptatrienone precursors with halogenating agents. tcichemicals.commt.com Halogenation is a fundamental transformation in organic synthesis, and various reagents are available for this purpose. tcichemicals.com The choice of halogenating agent and reaction conditions can influence the regioselectivity of the halogenation. mt.com
Allylation and Alkylation Reactions of Imidazole Rings in Fused Systems
The introduction of alkyl and allyl groups onto the imidazole core within fused systems, such as the cyclohepta[d]imidazole scaffold, is a critical functionalization strategy for modulating the molecule's biological and chemical properties. These reactions primarily occur at the nitrogen atoms of the imidazole ring, although C-alkylation is also possible under specific conditions. The regioselectivity of these reactions is a key consideration, often influenced by the steric and electronic environment of the fused ring system.
Alkylation of the imidazole nitrogen can be achieved using a variety of alkylating agents, including alkyl halides, sulfonates, epoxides, and electron-deficient alkenes. youtube.com The choice of solvent and the presence of acids or bases can sometimes control the regioselectivity of N-alkylation. youtube.com For instance, in complex imidazole systems, selective N-alkylation can be achieved through methods like the use of a directing group, such as the SEM-group (2-(trimethylsilyl)ethoxymethyl), which can be subsequently removed. nih.gov This approach allows for the regioselective N-alkylation of complex imidazoles. nih.gov
Allylation of the imidazole ring, typically at a nitrogen atom, is commonly performed using allyl halides. To prevent multiple allylations, an excess of the imidazole starting material can be used, which is practical when the imidazole is inexpensive and easily separable from the product. youtube.com Copper salts often catalyze the N-allylation of imidazole salts with aryl halides. youtube.com
While N-alkylation is more common, C-alkylation of imidazoles can be achieved through methods like Friedel-Crafts type reactions, though examples are less frequent. youtube.com Another approach involves stoichiometric metallation followed by alkylation with an alkyl halide. youtube.com For instance, a protected imidazole can be lithiated with LDA and then alkylated with a primary alkyl iodide. youtube.com
Advanced Spectroscopic Characterization Techniques for 2 Methoxycyclohepta D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Methoxycyclohepta[d]imidazole, both proton and carbon-13 NMR are employed to map out its unique cyclohepta-fused imidazole (B134444) framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and their number. The analysis of the ¹H NMR spectrum of this compound allows for the assignment of each proton to its specific position on the heterocyclic and seven-membered ring systems.
Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4/H-8 | Data not available | Data not available | Data not available | Data not available |
| H-5/H-7 | Data not available | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available | Data not available |
| -OCH₃ | Data not available | Data not available | Data not available | Data not available |
| Imidazole H | Data not available | Data not available | Data not available | Data not available |
Note: Specific chemical shift values, multiplicities, coupling constants, and integration data for this compound are not publicly available in the searched literature. The table structure is provided as a template for when such data becomes accessible.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the number of different carbon environments and providing insights into their electronic nature.
Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 | Data not available |
| C-3a | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-8 | Data not available |
| C-8a | Data not available |
| -OCH₃ | Data not available |
Note: Specific chemical shift values for the carbon atoms of this compound are not publicly available in the searched literature. The table is structured to be populated when data is reported.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.
Key expected vibrational modes would include C-H stretching from the cycloheptatriene (B165957) and methoxy (B1213986) groups, C=N and C=C stretching within the imidazole and the seven-membered ring, and the characteristic C-O stretching of the methoxy ether linkage.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (aromatic/vinyl) | Data not available | Data not available | Stretching |
| C-H (aliphatic, -OCH₃) | Data not available | Data not available | Stretching |
| C=N (imidazole) | Data not available | Data not available | Stretching |
| C=C (cyclohepta) | Data not available | Data not available | Stretching |
| C-O (ether) | Data not available | Data not available | Stretching |
Note: Precise wavenumber, intensity, and vibrational mode assignments from experimental data for this compound are not available in the public domain. This table serves as a representation of the expected regions of interest.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which allows for the calculation of the elemental composition of the parent ion. For this compound (C₉H₁₀N₂O), the expected exact mass would be a key piece of data for its unequivocal identification.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | Data not available | Data not available |
Note: The calculated and experimentally measured high-resolution mass-to-charge ratio for this compound has not been reported in the available literature.
Laser Desorption/Ionization Mass Spectrometry (LDI-MS)
Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a soft ionization technique that is particularly useful for analyzing molecules with minimal fragmentation. In the context of this compound, LDI-MS would be expected to produce a strong signal for the molecular ion, further confirming its molecular weight. This technique is especially valuable for compounds that may be thermally labile or prone to extensive fragmentation under other ionization methods.
While specific experimental LDI-MS data for this compound is not currently available, this technique remains a powerful option for its future characterization, providing clear evidence of the molecular ion and insights into the stability of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Detailed research findings and data tables for the UV-Vis spectroscopic analysis of this compound are currently unavailable in the public domain.
Advanced Applications in Chemical Science and Materials Research of Cyclohepta D Imidazole Systems
Role as Building Blocks in Complex Organic Synthesis
The core structure of cyclohepta[d]imidazole, a fusion of a seven-membered tropone-like ring and an imidazole (B134444) ring, presents a unique scaffold for organic synthesis. Imidazole and its derivatives are well-established as essential building blocks in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. nih.govnih.gov The functionalization of the imidazole ring allows for the construction of diverse molecular architectures. nih.gov For instance, various synthetic methods have been developed for the preparation of polysubstituted imidazoles, highlighting their versatility. researchgate.netnih.govorganic-chemistry.org
However, specific literature detailing the use of 2-Methoxycyclohepta[d]imidazole as a foundational element in the total synthesis of complex natural products or as a key intermediate in multi-step synthetic sequences is not readily found. The methoxy (B1213986) group at the 2-position could potentially serve as a handle for further chemical transformations, a common strategy in the elaboration of complex molecular frameworks.
Utilization in Functional Materials Development
The development of functional materials with tailored optical, electronic, and catalytic properties is a cornerstone of modern materials science. Imidazole-containing compounds have demonstrated significant promise in this arena.
Dyes for Optoelectronic Applications (e.g., Dye-Sensitized Solar Cells)
Dye-sensitized solar cells (DSSCs) represent a promising technology for solar energy conversion, and the design of efficient sensitizer (B1316253) dyes is critical to their performance. mdpi.com Imidazole derivatives have been extensively investigated as components of organic dyes for DSSCs due to their excellent electronic and photophysical properties. nih.govnih.gov The imidazole moiety can act as a donor, acceptor, or a π-linker within the D-π-A (donor-π-acceptor) architecture of these dyes. asianpubs.org
Studies have shown that the introduction of imidazole chromophores can enhance light-harvesting properties and reduce charge recombination, leading to improved power conversion efficiencies. nih.govekb.eg For example, a series of imidazole-based dyes have been synthesized and their performance in DSSCs evaluated, with some showing promising power conversion efficiencies. ekb.egrsc.org
While the broader class of imidazole derivatives shows significant potential, specific research on the application of This compound as a dye in DSSCs has not been reported. The extended conjugation provided by the cyclohepta[d]imidazole framework could be advantageous for light absorption, but experimental validation is needed.
Table 1: Performance of Selected Imidazole-Based Dyes in Dye-Sensitized Solar Cells
| Dye Code | Donor Moiety | Ancillary Donor | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current (Jsc) (mA cm⁻²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) | Reference |
| Dye 4 | Phenanthrene | Anisole | 7.16 | 13.07 | 0.831 | 0.659 | rsc.org |
| Dye 2 | Biphenyl | Anisole | - | - | 0.865 | - | rsc.org |
| PP3 | - | Alkyl chain | 2.01 | 3.75 | 0.73 | 0.739 | ekb.eg |
| PP2 | - | Nitrobenzene | 0.96 | 1.59 | 0.080 | 0.616 | ekb.eg |
| CMI | Phenyl | - | 1.76 | - | - | 0.56 | asianpubs.org |
This table presents data for various imidazole derivatives, not specifically this compound.
Ligands in Coordination Chemistry and Organometallic Catalysis
The nitrogen atoms in the imidazole ring are excellent coordination sites for metal ions, making imidazole derivatives versatile ligands in coordination chemistry and organometallic catalysis. researchgate.netrsc.org These ligands have been used to construct a variety of metal-organic frameworks (MOFs) and coordination polymers with interesting structural topologies and properties. science.gov The electronic and steric properties of the imidazole ligand can be tuned by introducing different substituents, which in turn influences the catalytic activity and selectivity of the resulting metal complexes. wikipedia.org
While there is a vast body of research on imidazole-based ligands, there are no specific reports on the use of This compound as a ligand in coordination chemistry or for applications in organometallic catalysis. The bidentate nature of the cyclohepta[d]imidazole core, combined with the electronic influence of the methoxy group, could lead to the formation of novel metal complexes with unique catalytic activities.
Advanced Synthetic Reagents and Intermediates
Imidazole derivatives can also function as reactive intermediates in organic synthesis. For example, imidazolium (B1220033) salts are precursors to N-heterocyclic carbenes (NHCs), which are powerful catalysts for a wide range of organic transformations. researchgate.net Furthermore, reactive imidazole intermediates have been employed in the synthesis of functional aliphatic cyclic carbonates. researchgate.net
The potential of This compound as an advanced synthetic reagent or a key intermediate has not been explored in the available literature. Its unique structure could potentially be exploited for the development of new synthetic methodologies.
Exploration in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. Imidazole-containing molecules are of interest in this field due to their ability to participate in hydrogen bonding and π-π stacking interactions, leading to the formation of self-assembled structures. researchgate.net Imidazole-based supramolecular complexes have been investigated for various applications, including as imaging agents. nih.gov
There is currently no research available on the role of This compound in supramolecular chemistry. The fused aromatic system and the presence of the methoxy group could facilitate its participation in host-guest chemistry and the formation of novel supramolecular assemblies.
Q & A
Q. Methodological Recommendations :
Q. Table 1: Comparative Synthesis Parameters
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | DMF | 80 | K₂CO₃ | 85 | |
| Methoxylation | THF | 60 | CuI | 78 | |
| Triazole Functionalization | H₂O/EtOH | 25 | Cu(OAc)₂ | 92 |
Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Basic Research Question
Structural confirmation requires a combination of ¹H/¹³C NMR (for functional group analysis), HRMS (for molecular ion verification), and FT-IR (to identify key bonds like C-O or N-H). For example, NMR data from analogous compounds show distinct aromatic proton signals at δ 7.2–8.1 ppm and methoxy groups at δ 3.8–4.0 ppm . Purity is best assessed via HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. Methodological Recommendations :
- Use deuterated DMSO for NMR to resolve complex splitting patterns in aromatic regions .
- Employ ESI-HRMS in positive ion mode for accurate mass determination (±0.001 Da tolerance) .
What in vitro screening strategies are recommended for initial assessment of its bioactivity?
Basic Research Question
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) for anticancer or antimicrobial activity. For example, derivatives with piperazine-thiophene substituents showed IC₅₀ values of 12–45 μM against cancer cell lines .
Q. Methodological Recommendations :
Q. Table 2: Representative Bioactivity Data
| Derivative Structure | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| Piperazine-thiophene hybrid | HT-29 Cancer | 12 μM | |
| Benzimidazole-triazole | S. aureus | 8 μg/mL | |
| Anxiolytic hybrid (GABA-A) | Mice model | 10 mg/kg ED₅₀ |
How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
Advanced Research Question
SAR studies require systematic variation of substituents (e.g., methoxy vs. halogen groups) and evaluation of bioactivity. For example:
Q. Methodological Recommendations :
- Synthesize a library of analogs via parallel synthesis (e.g., 20+ derivatives) .
- Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic properties with activity .
What methodologies resolve contradictions in reported biological activities across studies?
Advanced Research Question
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Key strategies:
- Reproduce assays under standardized conditions (e.g., ATCC cell lines, fixed incubation times) .
- Validate purity via orthogonal methods (NMR + HPLC + elemental analysis) .
- Consult literature databases (PubMed, Scopus) and experts to contextualize findings .
What computational approaches predict interaction with biological targets?
Advanced Research Question
Molecular dynamics (MD) simulations (AMBER/GROMACS) and docking studies (Glide, AutoDock) are critical. For example, triazole-linked derivatives showed stable hydrogen bonding with kinase active sites (binding energy: −9.2 kcal/mol) .
Q. Methodological Recommendations :
- Use PDB structures (e.g., 6HU0 for kinases) for docking .
- Perform MM-PBSA calculations to estimate binding free energies .
What challenges exist in scaling up laboratory synthesis, and how are they addressed?
Advanced Research Question
Scale-up issues include low yields (solvent volume constraints) and purification bottlenecks . Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
